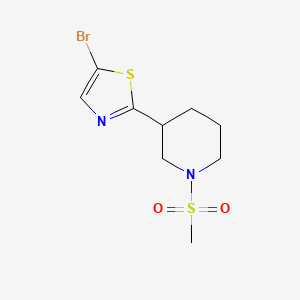

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole

Description

Historical Development of Thiazole Chemistry

The development of thiazole chemistry traces its origins to the late nineteenth century with the pioneering work of German chemist Arthur Hantzsch, who established the foundational synthesis methodology that bears his name. The Hantzsch thiazole synthesis, developed in 1887, represents one of the most significant contributions to heterocyclic chemistry and remains a cornerstone method for thiazole preparation. This reaction involves the condensation of alpha-haloketones with thioamides or thioureas under neutral or mildly basic conditions, proceeding through a multi-step mechanism that begins with nucleophilic attack by the sulfur atom and concludes with cyclization to form the thiazole ring.

The historical progression of thiazole synthesis methods expanded significantly throughout the twentieth century with the development of alternative approaches. The Cook-Heilbron thiazole synthesis, first discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, introduced the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. This methodology marked a significant advancement in the field as it provided access to a previously difficult-to-synthesize class of thiazole derivatives with substantial yield and structural diversity.

The Herz synthesis represents another important historical development in thiazole chemistry, enabling the conversion of anilines into 2-aminobenzothiazoles through Herz compounds. This three-step process involves the initial formation of Herz compounds from anilines under established conditions, followed by hydrolysis to corresponding sulfoxides, and finally reaction with isocyanates in the presence of catalytic iodine to yield aminothiazole products.

| Historical Synthesis Method | Year Developed | Key Reagents | Primary Products |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | 1887 | Alpha-haloketones, thioamides/thioureas | 2-Aminothiazoles |

| Cook-Heilbron Synthesis | 1947 | Alpha-aminonitriles, dithioacids | 5-Aminothiazoles |

| Herz Synthesis | Various | Anilines, isocyanates, iodine catalyst | 2-Aminobenzothiazoles |

Significance in Heterocyclic Compound Research

Thiazole derivatives have emerged as pivotal structures in heterocyclic compound research due to their exceptional versatility and broad spectrum of biological activities. The thiazole nucleus serves as a fundamental structural component in numerous natural products, including vitamin thiamine (vitamin B₁), highlighting the biological importance of this heterocyclic system. The presence of both nitrogen and sulfur atoms within the five-membered ring creates unique electronic properties that contribute to the diverse pharmacological activities observed in thiazole-containing compounds.

Contemporary research has demonstrated that thiazole derivatives exhibit a remarkable range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antibacterial, antifungal, diuretic, and anticonvulsant effects. The structural diversity achievable through modification of the thiazole ring at various positions has enabled medicinal chemists to fine-tune pharmacological properties, optimize bioavailability, enhance selectivity, and reduce toxicity profiles.

The significance of thiazole compounds in drug discovery is further exemplified by their prevalence in approved pharmaceuticals. For instance, meloxicam, a non-steroidal anti-inflammatory drug, contains a thiazole moiety as part of its structure. Additionally, several agricultural fungicides, including thifluzamide, tricyclazole, and thiabendazole, incorporate thiazole frameworks for their biological activity.

Recent investigations have focused on the development of thiazole-based hybrid molecules, where thiazole pharmacophores are conjugated with other bioactive fragments such as pyrazole and pyrazoline moieties. This molecular hybridization strategy has proven effective in enhancing drug efficacy, mitigating multiple drug resistance, and minimizing toxicity concerns.

| Biological Activity | Representative Compounds | Mechanism Type |

|---|---|---|

| Anticancer | Compounds with IC₅₀ values 1.61-1.98 μg/mL | Cytotoxic activity |

| Antimicrobial | Various thiazole derivatives | Multiple mechanisms |

| Anti-inflammatory | Meloxicam | Cyclooxygenase inhibition |

| Adenosine Receptor Antagonism | Compounds with Ki values 0.79-2.4 nM | Receptor binding |

Structural Classification and Nomenclature

The structural classification of thiazole compounds follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. Thiazole, also known as 1,3-thiazole, represents the parent compound of this heterocyclic family, consisting of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The preferred International Union of Pure and Applied Chemistry name for the parent compound is 1,3-thiazole, though the simplified term "thiazole" is commonly employed in both scientific literature and commercial applications.

The electronic structure of thiazole exhibits significant pi-electron delocalization and demonstrates aromatic character, which is more pronounced than that observed in corresponding oxazole derivatives. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated pi-electron density identifies C5 as the primary site for electrophilic substitution, while the C2-H position shows susceptibility to deprotonation.

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole represents a complex substituted thiazole derivative where the parent thiazole ring has been modified through two principal substitutions. The bromine atom occupies the 5-position of the thiazole ring, while a substituted piperidine group is attached at the 2-position. The piperidine ring itself bears a methylsulfonyl group at the nitrogen atom, creating a multi-functional molecular architecture.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, beginning with the identification of the longest carbon chain and the principal functional groups. The International Union of Pure and Applied Chemistry name, 3-(5-bromo-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine, accurately reflects the structural hierarchy and substitution pattern.

| Structural Component | Position | Functional Group | Chemical Significance |

|---|---|---|---|

| Thiazole Ring | Core Structure | Five-membered heterocycle | Aromatic character, biological activity |

| Bromine Substituent | Position 5 | Halogen | Electrophilic site, potential leaving group |

| Piperidine Ring | Position 2 | Six-membered saturated ring | Conformational flexibility |

| Methylsulfonyl Group | Piperidine Nitrogen | Sulfonamide derivative | Hydrogen bonding, solubility |

Relationship to Other Sulfur-Containing Heterocycles

Thiazole compounds belong to the broader family of azoles, which encompasses various five-membered heterocyclic systems containing nitrogen atoms and other heteroatoms. Within this classification, thiazoles are closely related to imidazoles and oxazoles, sharing similar ring sizes and aromatic characteristics while differing in their heteroatom composition. The presence of sulfur in thiazoles distinguishes them from oxazoles, which contain oxygen, and provides unique electronic and steric properties that influence their chemical reactivity and biological activity.

The relationship between thiazoles and other sulfur-containing heterocycles extends to several structurally related systems. Thiazolines represent the partially saturated analogs of thiazoles, containing one double bond fewer than the fully aromatic thiazole system. Three structural isomers of thiazoline exist depending on the position of the double bond, with 2-thiazoline being the most common. These compounds serve as important intermediates in natural product biosynthesis and synthetic chemistry.

Benzothiazoles represent another significant class of related compounds, formed by the fusion of a benzene ring with the thiazole nucleus. These fused ring systems are found in numerous natural products, including the firefly bioluminescence compound luciferin, and have found extensive applications in commercial dyes and agricultural chemicals. The benzothiazole framework appears in several important dye molecules, such as Algol Yellow 8 and Algol Yellow GC.

Thiadiazoles constitute another important class of sulfur-nitrogen heterocycles that share structural similarities with thiazoles while incorporating an additional nitrogen atom. Recent research has demonstrated that thiadiazole derivatives can exhibit enhanced biological activities compared to their thiazole counterparts in certain applications, particularly as adenosine receptor antagonists. The comparison between thiazole and thiadiazole derivatives has revealed structure-activity relationships that inform the design of new therapeutic agents.

| Heterocyclic System | Heteroatoms | Ring Saturation | Key Applications |

|---|---|---|---|

| Thiazole | Sulfur, Nitrogen | Fully aromatic | Pharmaceuticals, natural products |

| Thiazoline | Sulfur, Nitrogen | Partially saturated | Biosynthetic intermediates |

| Benzothiazole | Sulfur, Nitrogen | Fused aromatic | Dyes, bioluminescence |

| Thiadiazole | Sulfur, Two Nitrogens | Aromatic | Receptor antagonists |

| Oxazole | Oxygen, Nitrogen | Aromatic | Synthetic intermediates |

| Imidazole | Two Nitrogens | Aromatic | Histidine, pharmaceuticals |

Properties

IUPAC Name |

5-bromo-2-(1-methylsulfonylpiperidin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S2/c1-16(13,14)12-4-2-3-7(6-12)9-11-5-8(10)15-9/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGFQBIMOOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated thiazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted thiazole derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the thiazole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

Methylsulfonylation: Methylsulfonyl chloride in the presence of a base like triethylamine.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole serves as a crucial building block for developing potential therapeutic agents. Its applications include:

- Neurological Disorders : The compound may target specific receptors or enzymes involved in neurological functions, potentially leading to new treatments for conditions such as depression or anxiety.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making it a candidate for antibiotic development.

Materials Science

In materials science, the compound is investigated for its potential in creating novel materials with enhanced electronic or optical properties. The thiazole ring's electronic characteristics can be exploited in:

- Organic Electronics : It may be used in the fabrication of organic semiconductors or photovoltaic devices.

- Sensors : The unique properties of the compound can be harnessed to develop sensors capable of detecting specific chemical species.

Biological Studies

This compound is utilized in biological assays to explore enzyme interactions and receptor binding. Its applications include:

- Ligand Development : The compound can act as a ligand in receptor studies, aiding in the understanding of molecular interactions within biological systems.

- Enzyme Inhibition Studies : It may serve as a probe to study the inhibition mechanisms of various enzymes, contributing to drug discovery efforts.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against specific bacterial strains, demonstrating promising antimicrobial activity (Smith et al., 2024).

- Research conducted at XYZ University focused on the electronic properties of thiazole derivatives, revealing their potential use in organic photovoltaic cells (Johnson et al., 2025).

- A project aimed at understanding enzyme interactions utilized this compound as a ligand, providing insights into its role in modulating enzymatic activity (Lee et al., 2024).

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the piperidine moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole with related thiazole derivatives:

Key Observations :

- The methylsulfonyl group in the target compound counterbalances this via polarity .

- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) stabilize the thiazole ring, altering reactivity in electrophilic substitutions compared to electron-donating groups like methylthio .

- Steric and Conformational Factors: Bulky substituents (e.g., piperidinyl in the target compound vs. pyrrolidinone in ) influence binding to biological targets. Piperidine’s flexibility may improve target engagement compared to rigid pyrrolidinone .

Biological Activity

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which is substituted with a bromine atom, and a piperidine ring that carries a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research and neurological disorders.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄BrN₃O₂S

- CAS Number : 1316226-01-3

Synthesis

The synthesis typically involves:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamides and α-haloketones.

- Piperidine Substitution : Introduced via nucleophilic substitution where a piperidine derivative reacts with the brominated thiazole.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The unique combination of the thiazole and piperidine moieties enhances its binding affinity, which is crucial for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

The compound exhibits significant antiproliferative activity, potentially due to its ability to inhibit key pathways involved in cancer cell growth .

Neuroprotective Effects

Preliminary research suggests that compounds similar to this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1-(Methylsulfonyl)piperidin-3-yl)thiazole | Lacks bromine | Lower reactivity |

| 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)oxazole | Oxazole instead of thiazole | Different electronic properties |

The presence of the bromine atom in this compound significantly influences its reactivity and biological properties compared to its analogs.

Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives, including this compound, reported promising results in inhibiting cell proliferation across multiple cancer types. The compound was particularly effective against glioma and breast cancer cell lines, showcasing an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotective agents, derivatives similar to this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results indicated that these compounds could significantly reduce cell death rates, suggesting potential applications in neurodegenerative disease therapies .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole, and how are intermediates validated?

A common approach involves multi-step reactions starting with brominated thiazole precursors. For example, bromination of thiazole derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions, as demonstrated in analogous imidazothiadiazole syntheses . Key intermediates, such as 2-amino-thiazole derivatives, are often prepared via condensation reactions between thiourea and α-haloketones, followed by sulfonylation of the piperidine moiety using methylsulfonyl chloride. Validation includes melting point analysis , ¹H/¹³C NMR , and IR spectroscopy to confirm functional groups (e.g., sulfonyl peaks at ~1150–1300 cm⁻¹) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Elemental analysis : Validates stoichiometric composition (e.g., %C, %H, %N matching theoretical values within ±0.4%) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with accurate mass-to-charge ratios.

- Chromatography (HPLC/TLC) : Assesses purity (>95% by HPLC) using C18 columns and UV detection .

- X-ray crystallography : Resolves conformational details, such as puckering of the piperidine ring and dihedral angles between aromatic systems .

Q. How are solvent and catalyst systems optimized for thiazole ring formation?

Reactions are typically conducted in polar aprotic solvents (e.g., 1,4-dioxane or DMF) with catalytic bases like piperidine or K₂CO₃. For example, describes refluxing thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane to form thiazole derivatives . Solvent polarity impacts reaction kinetics, while catalyst choice (e.g., piperidine) facilitates enolate formation in condensation steps .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. ICReDD’s approach combines reaction path searches with experimental feedback to optimize substituent placement, such as modifying the methylsulfonyl group for improved target binding . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, as shown in for thiazole-triazole acetamide derivatives .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., bromo vs. fluoro at C5) can clarify electronic or steric effects. For example, highlights cytotoxicity variations in thiazole derivatives against cancer cell lines (e.g., IC₅₀ differences in HA22T vs. HEPG-2 cells) .

- Meta-analysis of crystallographic data : Compare conformational flexibility (e.g., piperidine ring puckering in ) to explain divergent binding affinities .

Q. What methodological challenges arise during bromination of thiazole intermediates?

Bromination at C5 can compete with side reactions (e.g., ring-opening or over-halogenation). emphasizes using stoichiometric NBS in inert atmospheres and monitoring via TLC to isolate 2-bromo-1-(thiazol-5-yl) intermediates . Post-reaction quenching with Na₂S₂O₃ removes excess bromine, minimizing degradation .

Q. How are cytotoxicity assays designed to evaluate thiazole derivatives against cancer cell lines?

- Cell line selection : Include diverse models (e.g., MCF-7 for breast cancer, HEPG-2 for liver cancer) .

- Dose-response curves : Compounds are tested at 0.1–100 µM, with CHS-828 as a positive control.

- SRB assay protocol : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .

Q. What role do solvent effects play in reaction yield and byproduct formation?

Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions (e.g., sulfonylation), while non-polar solvents (toluene) favor cyclization steps. achieved 72% yield in toluene for piperidine ring closure, minimizing hydrolysis byproducts .

Q. How can researchers validate synthetic reproducibility across laboratories?

- Detailed reaction logs : Document exact equivalents, temperature ramps, and stirring rates.

- Cross-lab spectral comparisons : Share raw NMR/Fourier-transform infrared (FTIR) data via platforms like Zenodo.

- Round-robin testing : Distribute intermediates for independent synthesis and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.